Hoechst 34580

Description

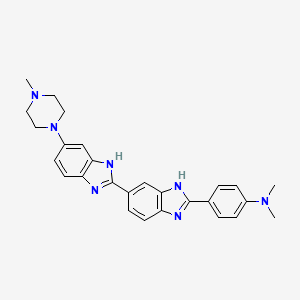

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N7/c1-32(2)20-7-4-18(5-8-20)26-28-22-10-6-19(16-24(22)30-26)27-29-23-11-9-21(17-25(23)31-27)34-14-12-33(3)13-15-34/h4-11,16-17H,12-15H2,1-3H3,(H,28,30)(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCOQLKKSNQANE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332276 | |

| Record name | Hoechst 34580 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23555-00-2 | |

| Record name | Hoechst 34580 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Hoechst 34580: A Technical Guide for Cell Biology Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hoechst 34580 is a cell-permeant, blue-emitting fluorescent dye that is a cornerstone in cell biology for visualizing and quantifying DNA.[1][2] As a member of the bisbenzimide family, it binds with high specificity to the minor groove of double-stranded DNA (dsDNA), exhibiting a marked preference for Adenine-Thymine (A-T) rich regions.[1][] This binding event leads to a significant enhancement of its fluorescence, making it an excellent probe for staining the nuclei of both live and fixed cells.[1][][4] Its utility spans a wide range of applications, including fluorescence microscopy, flow cytometry for cell cycle analysis, and the identification of apoptotic cells.[1][][5] Compared to other nuclear stains like DAPI, Hoechst dyes are generally less toxic, which is a crucial advantage for live-cell imaging.[1]

Core Mechanism of Action

The fluorescence of Hoechst 34580 is intrinsically linked to its interaction with dsDNA. In an aqueous solution, the unbound dye has minimal fluorescence. However, upon binding to the minor groove of DNA, the molecule becomes more rigid and is protected from non-radiative decay pathways, resulting in a substantial increase in its quantum yield. This binding is non-intercalating and shows a strong preference for sequences containing at least three consecutive A-T base pairs.[6] The fluorescence intensity is also influenced by the pH of the solvent, with an increase observed at higher pH levels.[1][7]

Quantitative Data Summary

The spectral properties and other quantitative data for Hoechst 34580 are summarized below. These values are crucial for designing experiments and setting up imaging equipment.

| Property | Value | Reference(s) |

| Excitation Maximum (DNA-Bound) | 368 - 392 nm | [5][6][8][9] |

| Emission Maximum (DNA-Bound) | 437 - 440 nm | [1][5][10][11] |

| Excitation Maximum (Unbound) | ~350 nm | [12] |

| Emission Maximum (Unbound) | 510 - 540 nm | [1][12] |

| Molecular Weight | 451.57 g/mol | [12] |

| CAS Number | 23555-00-2 | [12] |

| Typical Staining Concentration | 0.1 - 10 µg/mL | [1][13] |

| Solubility | Water, DMSO, DMF | [6][12] |

Key Applications and Experimental Protocols

Hoechst 34580 is a versatile dye used in several fundamental cell biology techniques.

Nuclear Staining in Microscopy

It serves as a reliable nuclear counterstain in both live and fixed cells, often used in multicolor imaging experiments to delineate the nucleus from other cellular compartments.

Protocol: Staining of Live Adherent Cells for Fluorescence Microscopy

-

Cell Culture: Grow cells on sterile glass coverslips or in imaging-compatible plates to the desired confluency.

-

Staining Solution Preparation: Immediately before use, dilute a stock solution of Hoechst 34580 to a final working concentration of 1-5 µg/mL in a complete cell culture medium.[8][13]

-

Staining: Remove the existing medium from the cells and add the Hoechst staining solution.

-

Incubation: Incubate the cells at 37°C for 30-60 minutes, protected from light.[8] The optimal time may vary by cell type.

-

Washing: Aspirate the staining solution and wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove unbound dye.[13]

-

Imaging: Add fresh, pre-warmed medium to the cells and proceed with imaging using a fluorescence microscope equipped with a UV excitation source (e.g., ~370 nm) and a blue emission filter (e.g., ~440 nm).

Protocol: Staining of Fixed Cells for Fluorescence Microscopy

-

Cell Culture: Grow cells on sterile glass coverslips.

-

Fixation: Fix cells using a standard protocol (e.g., 4% paraformaldehyde in PBS for 10-15 minutes at room temperature).

-

Washing: Wash cells twice with PBS.

-

Permeabilization (Optional but Recommended): If other intracellular targets are being stained, permeabilize cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS for 10 minutes). Wash twice with PBS.

-

Staining Solution Preparation: Dilute a stock solution of Hoechst 34580 to a final working concentration of 0.5-2 µg/mL in PBS.[8][13]

-

Staining: Add the staining solution to the cells and incubate for at least 15 minutes at room temperature, protected from light.[8][13]

-

Washing: Aspirate the staining solution and wash the cells twice with PBS.

-

Mounting and Imaging: Mount the coverslip onto a microscope slide using an appropriate mounting medium and image as described for live cells.

Cell Cycle Analysis by Flow Cytometry

Hoechst 34580 staining intensity is directly proportional to DNA content, allowing for the discrimination of cell populations in different phases of the cell cycle (G0/G1, S, and G2/M).[][5]

Protocol: Staining of Live Cells for DNA Content Analysis

-

Cell Preparation: Harvest cells and prepare a single-cell suspension at a density of 1 x 10⁶ cells/mL.[13]

-

Staining Solution: Resuspend the cells in a complete culture medium containing 1-10 µg/mL of Hoechst 34580.[13][14] The optimal concentration should be determined empirically for the specific cell type.

-

Incubation: Incubate the cell suspension for 15-60 minutes at 37°C, protected from light.[14]

-

Washing: Pellet the cells by centrifugation (e.g., 400 x g for 4 minutes) and aspirate the supernatant.[13]

-

Final Resuspension: Resuspend the cell pellet in a suitable buffer for flow cytometry, such as PBS or stain buffer.

-

Analysis: Analyze the samples on a flow cytometer equipped with a UV or violet (405 nm) laser for excitation.[6][15] Collect the blue fluorescence emission to generate a DNA content histogram.

Apoptosis Detection

A key hallmark of apoptosis is chromatin condensation, leading to the formation of compact, pyknotic nuclei. These nuclei stain more brightly with Hoechst 34580, allowing for the identification and quantification of apoptotic cells via microscopy.[1]

Cell Proliferation (BrdU Quenching)

Hoechst 34580 is effectively used in conjunction with Bromodeoxyuridine (BrdU) to monitor cell cycle progression. When BrdU, a thymidine analog, is incorporated into newly synthesized DNA, it deforms the minor groove.[1][6] This prevents optimal binding of Hoechst 34580 and quenches its fluorescence.[1][6][13] This phenomenon allows researchers to distinguish between cells that have and have not replicated their DNA during a BrdU pulse.

Advanced Applications

Recent studies have explored novel uses for Hoechst dyes beyond conventional DNA staining. Notably, Hoechst 34580 has been identified as a potential therapeutic agent in Alzheimer's disease research, where it has been shown to inhibit the formation of amyloid-beta (Aβ) fibrils with an IC50 of approximately 0.86 µM.[16][17]

Conclusion

Hoechst 34580 remains an indispensable tool in cell biology. Its cell permeability, specificity for DNA, and bright blue fluorescence make it a robust and versatile reagent for a multitude of applications, from basic nuclear visualization and cell cycle analysis to more advanced studies of cell proliferation and apoptosis. Its relatively low cytotoxicity is a significant advantage for experiments involving live cells. A thorough understanding of its spectral properties and adherence to optimized protocols are key to obtaining reliable and high-quality data in research and drug development settings.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. pubcompare.ai [pubcompare.ai]

- 4. Hoechst stain - Wikipedia [en.wikipedia.org]

- 5. glpbio.com [glpbio.com]

- 6. biotech.illinois.edu [biotech.illinois.edu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Hoechst 34580 [bdbiosciences.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. Spectrum [Hoechst 34580] | AAT Bioquest [aatbio.com]

- 11. app.fluorofinder.com [app.fluorofinder.com]

- 12. apexbt.com [apexbt.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. Hoechst 34580 [bdbiosciences.com]

- 15. Hoechst 34580 *CAS 911004-45-0* | AAT Bioquest [aatbio.com]

- 16. Discovery of DNA dyes Hoechst 34580 and 33342 as good candidates for inhibiting amyloid beta formation: in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

Hoechst 34580: An In-Depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Hoechst 34580, a widely used blue fluorescent DNA stain. The information is tailored for professionals in research, scientific, and drug development fields, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Chemical Structure and Properties

Hoechst 34580 is a bis-benzimidazole derivative that belongs to the family of Hoechst dyes.[1][2] Its chemical structure is characterized by a planar polycyclic aromatic system, which is responsible for its fluorescent properties and DNA binding capabilities.

Chemical Structure:

References

An In-depth Technical Guide to the Mechanism of Action of Hoechst 34580 DNA Binding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Hoechst 34580, a fluorescent dye widely used for DNA staining in various biological applications. The guide will delve into its binding mode to DNA, sequence specificity, and the resulting photophysical changes. Furthermore, it will detail the experimental protocols for key biophysical techniques used to characterize this interaction and present available quantitative data to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to Hoechst 34580

Hoechst 34580 is a member of the bisbenzimide family of fluorescent dyes, which also includes the more commonly studied Hoechst 33258 and Hoechst 33342.[1][2] These dyes are cell-permeant and exhibit a significant increase in fluorescence upon binding to double-stranded DNA (dsDNA).[3] This property makes them invaluable tools for visualizing cell nuclei, studying chromatin structure, and assessing cell viability in both live and fixed cells.[3] Structurally, Hoechst 34580 is a bibenzimidazole derivative.

Mechanism of DNA Binding

Hoechst 34580, like its counterparts, is a minor groove binder.[2][] It preferentially binds to Adenine-Thymine (AT)-rich regions of the DNA double helix.[3][] The binding is non-intercalative, meaning the dye fits snugly into the minor groove of the DNA without inserting itself between the base pairs.[2] This interaction is primarily driven by a combination of van der Waals forces, hydrogen bonding, and electrostatic interactions between the dye molecule and the DNA. The AT-rich preference is attributed to the narrower minor groove of these regions, which provides a better fit for the Hoechst molecule.[2]

Upon binding to DNA, the Hoechst 34580 molecule undergoes a conformational change, becoming more rigid and protected from non-radiative decay pathways that quench fluorescence in its unbound state in aqueous solution. This leads to a substantial enhancement of its fluorescence quantum yield, typically around 30-fold.[2][]

Spectroscopic Properties

The interaction of Hoechst 34580 with DNA can be monitored by changes in its spectroscopic properties.

| Property | Unbound Hoechst 34580 | DNA-Bound Hoechst 34580 | Reference |

| Excitation Maximum (λex) | ~350 nm | 380 nm | [3] |

| Emission Maximum (λem) | 510-540 nm | 438 nm | [3] |

| Fluorescence Enhancement | - | ~30-fold | [2][] |

Note: The exact spectral characteristics can be influenced by the solvent environment and the specific DNA sequence.

Quantitative Analysis of DNA Binding

While specific quantitative data for Hoechst 34580 is limited in the readily available scientific literature, data from the closely related and structurally similar Hoechst 33258 provides valuable insights into the binding affinity and thermodynamics. It is important to note that while the binding mechanism is similar, the exact values may differ for Hoechst 34580.

One study reported an IC50 value of approximately 0.86 µM for Hoechst 34580 in the context of inhibiting amyloid-beta formation, a value that reflects its interaction with a peptide and not directly its DNA binding affinity.[5]

Binding Affinity of Hoechst 33258 to AT-rich DNA

| Parameter | Value | DNA Sequence | Method | Reference |

| Dissociation Constant (Kd) | 1-10 nM | AT-rich | Fluorescence Spectroscopy | [2] |

| Binding Constant (Kb) | 3.2 (±0.6) x 10⁸ M⁻¹ | d(CGCAAATTTGCG)₂ | Isothermal Titration Calorimetry | [6] |

Thermodynamic Parameters for Hoechst 33258 Binding to d(CGCAAATTTGCG)₂ at 25°C

| Parameter | Value | Unit | Reference |

| Enthalpy Change (ΔH) | +4.2 (±0.10) to +10.24 (±0.18) | kcal/mol | [6] |

| Change in Heat Capacity (ΔCp) | -330 (±50) | cal/mol·K | [6] |

The positive enthalpy change indicates that the binding of Hoechst 33258 to this specific DNA sequence is an endothermic process, driven by a favorable entropic contribution.[6]

Experimental Protocols & Workflows

Several biophysical techniques are employed to study the interaction of Hoechst dyes with DNA. Below are generalized protocols for some of these key experiments.

Fluorescence Spectroscopy

Fluorescence titration is a common method to determine the binding affinity (Kd).

Experimental Workflow for Fluorescence Titration

References

- 1. Kinetics of binding of Hoechst dyes to DNA studied by stopped-flow fluorescence techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. lumiprobe.com [lumiprobe.com]

- 5. Discovery of DNA dyes Hoechst 34580 and 33342 as good candidates for inhibiting amyloid beta formation: in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Specific binding of hoechst 33258 to the d(CGCAAATTTGCG)2 duplex: calorimetric and spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Hoechst 34580 fluorescence excitation and emission spectra

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent properties of Hoechst 34580, a widely used nuclear counterstain. The following sections detail its spectral characteristics, protocols for its use, and a workflow for its application in cellular imaging.

Core Principles of Hoechst 34580 Fluorescence

Hoechst 34580 is a cell-permeant, blue-emitting fluorescent dye that specifically binds to the minor groove of double-stranded DNA (dsDNA), with a strong preference for adenine-thymine (A-T) rich regions.[1] This binding event is crucial as it leads to a significant enhancement of the dye's fluorescence, making it an excellent tool for visualizing cell nuclei in both live and fixed cells.[1][2] The fluorescence intensity of Hoechst 34580 is also influenced by the pH of the solvent, with an increase in intensity observed at higher pH levels.[1]

Spectral Properties

The fluorescence excitation and emission spectra of Hoechst 34580 are key to its application. When bound to dsDNA, the dye exhibits a distinct spectral profile compared to its unbound state. This shift is fundamental to achieving a high signal-to-noise ratio in imaging experiments. A notable feature of Hoechst 34580 is its considerable Stokes shift, the difference between the excitation and emission maxima, which is advantageous in multicolor labeling experiments by minimizing spectral overlap.[1]

Quantitative Spectral Data

The following tables summarize the key quantitative data for Hoechst 34580 fluorescence.

| Parameter | DNA-Bound Hoechst 34580 | Unbound Hoechst 34580 | References |

| Excitation Maximum (λex) | 371 - 392 nm | ~350 nm | [][4][5][6] |

| Emission Maximum (λem) | 438 - 440 nm | 510 - 540 nm | [1][][4][5][7] |

| Fluorescence Lifetime (τ) | 1.3 ± 0.04 ns to 1.4 ± 0.05 ns | Not Reported | [8] |

Note: The fluorescence lifetime of DNA-bound Hoechst 34580 has been shown to increase with chromatin decompaction.[8]

Experimental Protocols

Accurate and reproducible results with Hoechst 34580 depend on appropriate experimental protocols. Below are methodologies for preparing the dye and staining cells for fluorescence analysis.

Preparation of Hoechst 34580 Stock Solution

-

Reconstitution: Bring the vial of lyophilized Hoechst 34580 powder and 1 mL of high-purity, sterile distilled water to room temperature.[9]

-

Dissolving: Add 1 mL of distilled water to the vial to yield a 1 mg/mL stock solution. Mix thoroughly until the dye is completely dissolved.[9] For a 20 mM stock solution, dissolve the appropriate mass of Hoechst 34580 in water.[10]

-

Storage: Store the stock solution at ≤ -20°C, protected from light. The reconstituted dye is stable for at least 6 months under these conditions.[9] For long-term storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]

Staining Protocol for Live Cells

-

Working Solution: Immediately before use, dilute the Hoechst 34580 stock solution to a final concentration of 1-5 µg/mL in complete cell culture medium.[9]

-

Incubation: Add the working solution to the cells and incubate at 37°C for 30-60 minutes. The optimal staining time may vary depending on the cell type.[9]

-

Washing (Optional): The cells can be analyzed without washing, but this may result in higher background fluorescence from the unbound dye.[9] To reduce background, aspirate the staining medium and wash the cells with a suitable buffer such as Phosphate-Buffered Saline (PBS) or Stain Buffer.[9]

-

Analysis: Proceed with immunofluorescence analysis using a fluorescence microscope or flow cytometer.

Staining Protocol for Fixed Cells

-

Fixation and Permeabilization: Fix and permeabilize the cells using a protocol appropriate for your experiment.

-

Working Solution: Dilute the Hoechst 34580 stock solution to a final concentration of 0.5-2 µg/mL in 1x PBS immediately before use.[9]

-

Incubation: Add the working solution to the fixed and permeabilized cells and incubate for at least 15 minutes at room temperature.[9]

-

Analysis: The cells can be analyzed without a washing step. Proceed to immunofluorescence analysis.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in using Hoechst 34580 for cellular analysis.

Caption: Workflow for Hoechst 34580 from preparation to analysis.

Caption: Binding mechanism and fluorescence of Hoechst 34580.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Fluorescence Spectroscopy and Anisotropy in the Analysis of DNA-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 4. glpbio.com [glpbio.com]

- 5. Hoechst DNA Stains for Live and Fixed Cells | AAT Bioquest [aatbio.com]

- 6. biotech.illinois.edu [biotech.illinois.edu]

- 7. Hoechst 34580, blue fluorescent nucleic acid stain | AxisPharm [axispharm.com]

- 8. researchgate.net [researchgate.net]

- 9. Hoechst 34580 [bdbiosciences.com]

- 10. Hoechst 34580 *20 mM solution in water* | AAT Bioquest [aatbio.com]

Technical Guide: Hoechst 34580 Permeability in Live Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hoechst 34580, focusing on its permeability to live cells, mechanism of action, and practical applications in biological research. This document synthesizes key data and established protocols to serve as a detailed resource for laboratory use.

Core Concept: Live-Cell Permeability

Hoechst 34580 is a blue-emitting fluorescent dye that is permeable to the membranes of live cells, allowing for the staining and visualization of DNA within the nuclei of living cells.[1][2][3] While it can effectively penetrate live cells, its permeability is noted to be lower than that of the related compound, Hoechst 33342.[1] The higher lipophilicity of Hoechst 33342, due to an ethyl group, contributes to its enhanced cell permeability, making it the preferred choice for many live-cell staining applications.[4][]

However, Hoechst 34580 remains a valuable tool, particularly due to its lower cytotoxicity compared to other common nuclear stains like DAPI.[1] DAPI is generally considered semi-permeant to impermeant and provides inconsistent staining in live cells, whereas Hoechst dyes are reliable vital stains.[6][7] This lower toxicity ensures higher cell viability during and after the staining procedure, which is critical for experiments monitoring cellular processes over time.[1]

Mechanism of Action and Spectral Properties

Hoechst 34580, a bisbenzimide derivative, functions by binding to the minor groove of double-stranded DNA (dsDNA).[1][] This binding shows a strong preference for adenine-thymine (AT)-rich sequences.[1][][8] Upon binding to dsDNA, the quantum yield of Hoechst 34580 fluorescence increases approximately 30-fold, resulting in a strong, localized blue signal within the nucleus and a high signal-to-noise ratio.[4][]

An important characteristic of Hoechst 34580 is the difference in fluorescence between its DNA-bound and unbound states. When bound to DNA, it has excitation/emission maxima of approximately 380/438 nm.[1][4] The unbound dye, however, fluoresces in the green range, between 510–540 nm.[1][8] This green fluorescence may become apparent if excessive dye concentrations are used or if washing steps are insufficient.[1][8]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for Hoechst 34580 and provides a comparison with related nuclear stains.

| Parameter | Hoechst 34580 | Hoechst 33342 | DAPI |

| Live Cell Permeability | Permeable (less than H33342)[1] | Highly Permeable[4][] | Semi- to Impermeant[6] |

| Toxicity | Low cytotoxicity[1][7] | Low cytotoxicity[9] | Higher toxicity than Hoechst dyes[1] |

| Ex/Em Max (Bound to DNA) | ~380 nm / ~438 nm[1][4] | ~351 nm / ~461 nm[8] | ~358 nm / ~461 nm |

| Ex/Em Max (Unbound) | ~510–540 nm (Green)[1][8] | ~510–540 nm (Green)[8] | Weak fluorescence |

| Live Cell Staining Conc. | 0.1–10 µg/mL[1] | 1-5 µg/mL[] | Not recommended for live cells[6] |

| Incubation Time (Live Cells) | 15–60 minutes[8][10] | 5-20 minutes[] | N/A |

| Binding Site | DNA Minor Groove (AT-rich)[1][] | DNA Minor Groove (AT-rich)[4] | DNA Minor Groove (AT-rich) |

Experimental Protocols

Protocols must be optimized for specific cell types and experimental conditions. The following are general guidelines.

Protocol 1: Staining Live Adherent Cells for Fluorescence Microscopy

This protocol is designed for cells grown on sterile coverslips or in imaging dishes.

-

Stock Solution Preparation:

-

Working Solution Preparation:

-

Cell Staining:

-

Washing and Imaging:

Protocol 2: Staining Live Suspension Cells for Flow Cytometry

This protocol is for analyzing DNA content and cell cycle in a live-cell suspension.

-

Cell Preparation:

-

Stock and Working Solution:

-

Cell Staining:

-

Analysis:

-

After incubation, cells can be analyzed directly, though washing may reduce background fluorescence.[10]

-

If washing, pellet the cells by centrifugation (e.g., 400 g for 4 minutes), aspirate the supernatant, and resuspend in fresh medium or PBS.[2][8]

-

Analyze the cells on a flow cytometer using a UV or violet laser (e.g., 355 nm or 405 nm) for excitation and a blue emission filter (e.g., 450/50 bandpass).[10] Run samples at a low flow rate for optimal resolution of cell cycle peaks.[10]

-

Concluding Remarks and Selection Criteria

Hoechst 34580 is a proven, cell-permeant nuclear stain suitable for a variety of live-cell imaging and analysis applications. Its primary advantages are its ability to enter live cells and its relatively low cytotoxicity, ensuring minimal perturbation to cellular functions. While Hoechst 33342 offers superior permeability, Hoechst 34580 provides an excellent alternative, especially in multicolor experiments where its distinct spectral properties can be beneficial.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. selleckchem.com [selleckchem.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Hoechst DNA Stains for Live and Fixed Cells | AAT Bioquest [aatbio.com]

- 6. Hoechst 34580 - FAQs [thermofisher.com]

- 7. Is Hoechst toxic to cells? | AAT Bioquest [aatbio.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Cytotoxicity, Mutagenicity and DNA damage by Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hoechst 34580 [bdbiosciences.com]

An In-Depth Technical Guide to the AT-Rich Region Selectivity of Hoechst 34580

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hoechst 34580 is a cell-permeant, blue-emitting fluorescent dye that serves as a vital tool in molecular and cellular biology. Belonging to the bisbenzimide family of dyes, it exhibits a strong binding preference for the minor groove of double-stranded DNA (dsDNA), with a pronounced selectivity for adenine-thymine (AT) rich regions.[1][2] This selective binding results in a significant enhancement of its fluorescence, making it an invaluable probe for visualizing cell nuclei, studying chromatin structure, and analyzing the cell cycle.[1][] This technical guide provides a comprehensive overview of the core principles governing the AT-rich region selectivity of Hoechst 34580, including quantitative binding data, detailed experimental protocols for assessing this selectivity, and visualizations of relevant workflows.

Core Principle: Minor Groove Binding and AT-Selectivity

Hoechst 34580, like its counterparts Hoechst 33258 and Hoechst 33342, is a non-intercalating DNA stain.[4] Its molecular structure allows it to fit snugly within the minor groove of the DNA double helix. The preference for AT-rich sequences is attributed to the narrower minor groove found in these regions compared to guanine-cytosine (GC) rich stretches. This steric compatibility, coupled with favorable van der Waals interactions and hydrogen bonding opportunities, leads to a more stable and fluorescent complex in AT-rich domains.[4][5] While it can bind to all nucleic acids, the fluorescence enhancement is considerably greater in the presence of AT-rich dsDNA.[1]

Quantitative Binding Data

The binding affinity of Hoechst dyes to DNA is a critical parameter for their application. While specific binding constants for Hoechst 34580 are not as extensively documented as for Hoechst 33258, the available data and comparative studies indicate a similar high-affinity binding to AT-rich sequences. For context, Hoechst 33258 exhibits a high-affinity binding constant (K_d) in the nanomolar range (1–10 nM) for AT-rich sites.[4]

Table 1: Spectral Properties of Hoechst 34580

| Property | Unbound Dye | DNA-Bound Dye |

| Excitation Maximum | ~350 nm | 380 nm[1] |

| Emission Maximum | 510–540 nm[1] | 438 nm[1] |

Note: The spectral properties of the DNA-bound dye can be influenced by the specific DNA sequence and local environment.

Experimental Protocols

Determining the AT-rich region selectivity of Hoechst 34580 involves techniques that can quantify its binding affinity to different DNA sequences. Below are detailed methodologies for two key experiments.

Fluorescence Titration Assay

This method measures the increase in fluorescence intensity of Hoechst 34580 upon binding to DNA. By titrating a fixed concentration of the dye with increasing concentrations of different DNA sequences (e.g., synthetic oligonucleotides rich in AT pairs versus those rich in GC pairs), one can determine the binding affinity (K_d).

Materials:

-

Hoechst 34580 stock solution (e.g., 1 mg/mL in deionized water or DMSO)

-

Synthetic dsDNA oligonucleotides (e.g., poly(dA-dT)·poly(dA-dT) and poly(dG-dC)·poly(dG-dC))

-

Binding buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

Fluorometer

Procedure:

-

Prepare a working solution of Hoechst 34580 in the binding buffer at a fixed concentration (e.g., 1 µM).

-

Prepare serial dilutions of the synthetic dsDNA oligonucleotides in the same binding buffer.

-

In a quartz cuvette, add the Hoechst 34580 working solution.

-

Measure the initial fluorescence intensity of the dye alone (Excitation: ~380 nm, Emission: ~438 nm).

-

Sequentially add small aliquots of the DNA solution to the cuvette, allowing the mixture to equilibrate for a few minutes after each addition.

-

Record the fluorescence intensity after each addition until no significant change in fluorescence is observed (saturation).

-

Repeat the titration for each different DNA sequence.

Data Analysis:

-

Correct the fluorescence data for dilution.

-

Plot the change in fluorescence intensity as a function of the DNA concentration.

-

Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (K_d). A lower K_d value indicates a higher binding affinity.

DNA Footprinting

DNA footprinting is a technique used to identify the specific DNA sequence where a ligand binds. In the context of Hoechst 34580, it can visually demonstrate the preferential binding to AT-rich regions.

Materials:

-

A DNA fragment of interest containing both AT-rich and GC-rich regions, end-labeled with a fluorescent dye (e.g., 6-FAM).[6]

-

Hoechst 34580

-

DNase I

-

Binding buffer

-

Stop solution (e.g., containing EDTA)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) system

-

Fluorescence gel scanner

Procedure:

-

PCR amplify the DNA region of interest using a fluorescently labeled primer.[6] Purify the labeled DNA fragment.

-

Incubate the labeled DNA fragment with varying concentrations of Hoechst 34580 in the binding buffer to allow binding equilibrium to be reached.[6] A control reaction with no Hoechst 34580 should be included.

-

Add a limited amount of DNase I to each reaction and incubate for a short period to allow for partial digestion of the DNA. The regions where Hoechst 34580 is bound will be protected from cleavage.[7]

-

Stop the digestion by adding a stop solution.[7]

-

Purify the DNA fragments.

-

Denature the DNA fragments and separate them by size using denaturing PAGE.

-

Visualize the DNA fragments using a fluorescence gel scanner.

Data Analysis:

The lane corresponding to the control reaction (no Hoechst 34580) will show a ladder of bands representing cleavage at all possible sites. In the lanes with Hoechst 34580, regions of the ladder will be missing, creating a "footprint." This footprint indicates the DNA sequence that was protected by the bound dye. By comparing the footprint to a DNA sequencing ladder of the same fragment, the precise AT-rich binding sites can be identified.

Visualizations of Workflows and Logical Relationships

Cell Cycle Analysis Workflow

Hoechst 34580 is widely used for cell cycle analysis by flow cytometry due to its ability to stoichiometrically bind to DNA, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[8][9]

Caption: A simplified workflow for cell cycle analysis using Hoechst 34580 staining and flow cytometry.

ATAC-Seq Experimental Workflow

Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) is a powerful technique to map genome-wide chromatin accessibility. The AT-rich binding preference of dyes like Hoechst 34580 is relevant in the broader context of understanding chromatin states, where open chromatin is often associated with AT-rich regulatory regions. While not directly part of the core ATAC-seq protocol, Hoechst staining is frequently used for cell counting and viability assessment prior to the assay.

Caption: A high-level overview of the experimental workflow for ATAC-seq.

Logical Relationship of Hoechst 34580 Binding

This diagram illustrates the logical sequence of events and the basis for Hoechst 34580's utility as a fluorescent DNA stain.

Caption: The logical progression from Hoechst 34580 binding to AT-rich DNA to detectable fluorescence.

Conclusion

The pronounced AT-rich region selectivity of Hoechst 34580 is a cornerstone of its widespread use in cellular and molecular biology. Understanding the principles of its minor groove binding, its quantitative binding characteristics, and the experimental methods to probe this selectivity is crucial for its effective application in research and drug development. The workflows presented here for cell cycle analysis and ATAC-seq highlight just two of the many areas where the unique properties of Hoechst 34580 provide invaluable insights into the complex world of the genome.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. apexbt.com [apexbt.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of DNA dyes Hoechst 34580 and 33342 as good candidates for inhibiting amyloid beta formation: in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bitesizebio.com [bitesizebio.com]

- 7. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]

- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Triple Staining Method for Accurate Cell Cycle Analysis Using Multiparameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Unbound Hoechst 34580: A Technical Guide to its Fluorescence Characteristics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core fluorescence characteristics of unbound Hoechst 34580, a widely used blue fluorescent dye. While renowned for its significant fluorescence enhancement upon binding to the minor groove of DNA, understanding the properties of the unbound state is crucial for accurate experimental design, minimizing background signal, and interpreting results. This document provides a comprehensive overview of its spectral properties, the influence of environmental factors, and detailed experimental protocols.

Core Fluorescence Properties of Unbound Hoechst 34580

The fluorescence of Hoechst 34580 is highly sensitive to its environment. In its unbound state in aqueous solutions, its fluorescence is significantly lower compared to its DNA-bound state. This section summarizes the key quantitative characteristics of unbound Hoechst 34580.

Spectral Characteristics

When not intercalated with DNA, Hoechst 34580 exhibits a broad emission spectrum in the green region. This green fluorescence from the unbound dye may be observed when excessive concentrations are used or when the sample is insufficiently washed.[1][2][3][4][5][6]

| Property | Value | Notes |

| Excitation Maximum (λex) | ~380-392 nm | Inferred from the bound state; specific data for the unbound state is not readily available. The excitation spectrum is broad. |

| Emission Maximum (λem) | 510 - 540 nm | This broad emission in the green spectrum is characteristic of the unbound dye in aqueous solution.[1][2][3][4][5][6][7] |

| Stokes Shift | >130 nm | The significant separation between the excitation and emission peaks makes it suitable for multicolor imaging experiments.[2] |

| Fluorescence Lifetime (τ) | Not available | Data for the fluorescence lifetime of unbound Hoechst 34580 is not readily available in the literature. For comparison, the lifetime of the DNA-bound form is approximately 1.3-1.4 ns.[8] |

| Quantum Yield (ΦF) | Low (pH-dependent) | Specific quantum yield for unbound Hoechst 34580 is not specified. However, for the related Hoechst 33258 and 33342 dyes in aqueous solution, the quantum yield is highly pH-dependent, decreasing from a maximum of 0.4 at pH 5 to 0.02 at pH 8. |

Environmental Factors Influencing Fluorescence

The fluorescence intensity and spectral characteristics of unbound Hoechst 34580 are significantly influenced by its local environment. Key factors include pH and solvent polarity.

Effect of pH

The fluorescence of Hoechst dyes is highly dependent on the pH of the solvent. The protonation state of the molecule's nitrogen atoms in the piperazinyl and benzimidazole rings can alter the electronic structure and, consequently, the fluorescence properties.[9]

| pH Condition | Effect on Unbound Hoechst Dyes |

| Increasing pH | For Hoechst dyes in general, fluorescence intensity tends to increase with pH when bound to DNA.[2][5] In the presence of membranes, a more efficient partitioning of the deprotonated, less charged form of Hoechst 33342 into the lipid environment leads to increased fluorescence at higher pH.[9] |

| Decreasing pH (Acidic) | For the related unbound Hoechst 33258, lowering the pH from 7 to 4.5 results in a significant increase in fluorescence yield and a red-shift of the emission spectrum by approximately 22 nm.[10][11] For Hoechst 33342 in solution, the fluorescence quantum yield is considerably higher at pH 5.0 than at pH 8.0.[9] |

Effect of Solvent Polarity

The polarity of the solvent can influence the fluorescence of Hoechst dyes by affecting the energy levels of the excited state.[12][13] While specific data for unbound Hoechst 34580 across a range of solvents is limited, the general principles of solvatochromism apply. Changes in solvent can affect the fluorescence anisotropy, intensity, and emission maximum.[14]

Experimental Protocols

Accurate measurement of unbound Hoechst 34580 fluorescence requires careful sample preparation and handling. The following are generalized protocols for solution preparation and cell staining.

Preparation of Hoechst 34580 Stock Solution

-

Dissolving the Dye : Dissolve Hoechst 34580 powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a stock solution, typically at a concentration of 1 to 10 mg/mL.

-

Storage : Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Staining Protocol for Live Cells (for background assessment)

This protocol is intended to measure the background fluorescence from unbound dye.

-

Cell Culture : Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish).

-

Working Solution : Prepare a working solution of Hoechst 34580 by diluting the stock solution in a buffered salt solution or culture medium to the final desired concentration (typically 0.1–10 µg/mL).

-

Incubation : Replace the culture medium with the staining solution and incubate for 15-60 minutes at 37°C, protected from light.

-

Imaging (No Wash) : To assess the fluorescence of the unbound dye, image the cells directly in the staining solution.

-

Imaging (With Wash) : For comparison, and to visualize nuclear staining, aspirate the staining solution, wash the cells two to three times with fresh buffer or medium, and then image.

Measuring Fluorescence in Solution

To characterize the fluorescence of unbound Hoechst 34580 in a cell-free environment:

-

Prepare a Dilution Series : Dilute the Hoechst 34580 stock solution in the desired solvent (e.g., phosphate-buffered saline at various pH values) to a range of concentrations.

-

Spectrofluorometer Setup : Use a calibrated spectrofluorometer. Set the excitation wavelength (e.g., 380 nm) and scan the emission spectrum from approximately 400 nm to 700 nm to capture the full emission profile of the unbound dye.

-

Quantum Yield Measurement : Determine the quantum yield relatively by comparing the integrated fluorescence intensity of the sample to a standard with a known quantum yield at the same excitation wavelength.[15]

-

Lifetime Measurement : Fluorescence lifetime can be measured using techniques like time-correlated single-photon counting (TCSPC).[16]

Conclusion

The fluorescence of unbound Hoechst 34580 is characterized by a broad emission in the green spectrum (510-540 nm) and is highly sensitive to environmental factors, particularly pH. While its quantum yield is low compared to the DNA-bound state, its presence can contribute to background fluorescence, especially at high concentrations or in acidic environments. A thorough understanding of these characteristics is essential for optimizing staining protocols, accurately quantifying DNA, and minimizing artifacts in fluorescence microscopy and flow cytometry applications.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Hoechst 34580, blue fluorescent nucleic acid stain | AxisPharm [axispharm.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. biotech.illinois.edu [biotech.illinois.edu]

- 7. apexbt.com [apexbt.com]

- 8. Application of Fluorescence Lifetime Imaging Microscopy of DNA Binding Dyes to Assess Radiation-Induced Chromatin Compaction Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. UV-induced Spectral Shift and Protonation of DNA Fluorescent Dye Hoechst 33258 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. Fluorescence anisotropy studies on the Hoechst 33258-DNA interaction: the solvent effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Making sure you're not a bot! [opus4.kobv.de]

- 16. users.ox.ac.uk [users.ox.ac.uk]

The Hoechst Dyes: A Technical Guide to a Cornerstone of Cellular and Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and application of Hoechst dyes, a family of fluorescent stains integral to a wide array of biological research. This document details their chemical properties, mechanism of action, and practical applications, offering standardized protocols and quantitative data to support experimental design and execution.

Introduction: The Advent of a Fluorescent Workhorse

In the 1970s, the German company Hoechst AG developed a series of bisbenzimide dyes that would revolutionize cell biology[1][2]. These compounds, most notably Hoechst 33258, Hoechst 33342, and Hoechst 34580, exhibit a remarkable ability to bind to DNA and emit a bright blue fluorescence upon excitation with ultraviolet (UV) light[1][3]. This property has made them indispensable tools for visualizing cell nuclei, analyzing the cell cycle, and detecting apoptosis, among other applications. Their cell-permeant nature, particularly that of Hoechst 33342, allows for the staining of both live and fixed cells, offering a versatile solution for a multitude of experimental needs[4][5].

Chemical Properties and Variants

The Hoechst dyes are structurally related, differing primarily in substitutions that influence their permeability and spectral properties. The core structure is a bisbenzimidazole, which is responsible for its DNA binding and fluorescent characteristics.

-

Hoechst 33258: As one of the most commonly used variants, it is effective for staining fixed cells and tissues. Its phenolic hydroxyl group also provides a convenient site for chemical modification and conjugation to other molecules[2].

-

Hoechst 33342: Characterized by the presence of a lipophilic ethyl group, this variant exhibits enhanced cell membrane permeability, making it the preferred choice for staining living cells[1][4][6].

-

Hoechst 34580: This variant contains a dimethylamine group in place of the phenol, resulting in a shift in its emission spectrum to a longer wavelength (around 490 nm)[1][4].

Mechanism of Action and Fluorescence

The fluorescence of Hoechst dyes is intrinsically linked to their interaction with DNA. In aqueous solution, the dyes exhibit minimal fluorescence. However, upon binding to the minor groove of double-stranded DNA, their fluorescence quantum yield increases dramatically, by approximately 30-fold[1][2]. This enhancement is attributed to the rigidization of the dye molecule and its protection from non-radiative decay pathways upon binding[1].

Hoechst dyes show a strong preference for binding to AT-rich regions of the DNA minor groove[1][3][6][7]. For Hoechst 33258, two distinct binding modes have been characterized: a high-affinity (Kd ≈ 1–10 nM) specific binding within the minor groove and a lower-affinity (Kd ≈ 1000 nM) non-specific association with the DNA sugar-phosphate backbone[1][7].

Quantitative Data

The spectral and photophysical properties of the common Hoechst dyes are summarized in the table below. It is important to note that these values, particularly the emission maxima, can vary slightly depending on the solvent, DNA concentration, and instrumentation.

| Property | Hoechst 33258 | Hoechst 33342 | Hoechst 34580 |

| Excitation Maximum (λex) | ~352 nm | ~350-361 nm | ~371-392 nm |

| Emission Maximum (λem) | ~461 nm | ~461-497 nm | ~438-440 nm |

| Molar Extinction Coefficient (ε) | ~46,000 cm⁻¹M⁻¹ | ~47,000 cm⁻¹M⁻¹ | Not readily available |

| Quantum Yield (Φ) | 0.034 (in water) | Not readily available | Not readily available |

| DNA Binding Affinity (Kd) | 1-10 nM (high affinity) | Not readily available | Not readily available |

Experimental Protocols

The following protocols provide a starting point for the use of Hoechst dyes in common applications. Optimization may be required depending on the cell type, experimental conditions, and instrumentation.

Preparation of Stock Solution

-

Dissolve solid Hoechst dye in high-quality dimethyl sulfoxide (DMSO) or deionized water to a stock concentration of 1 to 10 mg/mL[6].

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C, protected from light.

Staining of Live Cells for Fluorescence Microscopy

This protocol is optimized for Hoechst 33342 due to its higher cell permeability.

-

Culture cells on coverslips or in imaging-compatible plates.

-

Prepare a working solution of Hoechst 33342 at a concentration of 1-5 µg/mL in pre-warmed cell culture medium[6].

-

Remove the existing culture medium from the cells and replace it with the staining solution.

-

Incubate the cells for 5-20 minutes at 37°C, protected from light[6].

-

Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium.

-

Image the cells immediately using a fluorescence microscope with a standard DAPI filter set.

Staining of Fixed Cells for Fluorescence Microscopy

-

Culture and fix cells using a standard protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

-

Permeabilize cells if required for intracellular antibody staining (e.g., 0.1% Triton X-100 in PBS for 10 minutes).

-

Prepare a working solution of Hoechst 33258 or 33342 at a concentration of 1-2 µg/mL in PBS[3].

-

Incubate the fixed cells with the staining solution for 5-15 minutes at room temperature, protected from light[8].

-

Wash the cells three times with PBS.

-

Mount the coverslip with an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with a standard DAPI filter set.

Cell Cycle Analysis by Flow Cytometry

This protocol is for the analysis of DNA content in live cells using Hoechst 33342.

-

Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in complete culture medium.

-

Add Hoechst 33342 to the cell suspension to a final concentration of 1-10 µg/mL[1].

-

Incubate the cells for 30-90 minutes at 37°C, protected from light. The optimal time and concentration should be determined empirically for each cell type[1].

-

Analyze the cells on a flow cytometer equipped with a UV laser for excitation. Collect the blue fluorescence emission.

-

Gate on single cells and generate a histogram of fluorescence intensity to visualize the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

Advanced Applications and Conjugates

The utility of Hoechst dyes extends beyond simple nuclear counterstaining. Their high affinity for DNA makes them excellent targeting moieties.

-

SiR-Hoechst: A conjugate of Hoechst and the far-red fluorescent dye silicon-rhodamine (SiR), this probe allows for super-resolution imaging of DNA using techniques like Stimulated Emission Depletion (STED) microscopy with reduced phototoxicity[1][4].

-

Drug Delivery: The DNA-targeting properties of Hoechst dyes have been exploited to deliver drugs specifically to the nucleus.

-

Apoptosis Detection: The condensed and fragmented chromatin of apoptotic cells can be readily identified by the intense and punctate staining pattern of Hoechst dyes.

Safety Considerations

Because Hoechst dyes bind to DNA, they are potential mutagens and should be handled with care. Appropriate personal protective equipment, including gloves and lab coats, should be worn when handling the dyes and their solutions. All waste should be disposed of in accordance with institutional guidelines for chemical waste.

Conclusion

The discovery and development of Hoechst dyes have provided an invaluable set of tools for researchers in the life sciences. Their robust and specific DNA staining capabilities, coupled with their versatility in staining both live and fixed cells, have solidified their place as a fundamental technique in cellular and molecular biology. As research continues to advance, the core principles of Hoechst dye chemistry are being leveraged to create novel probes and therapeutics, ensuring their continued relevance in scientific discovery.

References

- 1. Spectrum [Hoechst 34580] | AAT Bioquest [aatbio.com]

- 2. FluoroFinder [app.fluorofinder.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. apexbt.com [apexbt.com]

- 6. glpbio.com [glpbio.com]

- 7. The Use of Hoechst Dyes for DNA Staining and Beyond [mdpi.com]

- 8. interchim.fr [interchim.fr]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Hoechst 34580: Solubility and Stock Solution Preparation

Hoechst 34580 is a cell-permeable, blue-emitting fluorescent dye that is a cornerstone in cellular and molecular biology for visualizing cell nuclei and DNA.[1][2] As a member of the bis-benzimide family of stains, it binds preferentially to adenine-thymine (A-T) rich regions within the minor groove of double-stranded DNA.[2][3] This binding event significantly enhances its fluorescence, making it an invaluable tool for a variety of applications, including fluorescence microscopy, cell cycle analysis via flow cytometry, and the identification of apoptotic cells by observing condensed, pycnotic nuclei.[2][4][5]

Compared to other DNA stains like DAPI, Hoechst dyes are generally considered less toxic, which improves the viability of stained cells in live-cell imaging experiments.[2][3] This guide provides a comprehensive overview of the technical data and protocols required for the effective use of Hoechst 34580.

Core Properties and Specifications

A summary of the key physicochemical and spectral properties of Hoechst 34580 is presented below. Note that the molecular weight can vary depending on whether it is in its base form or as a salt (e.g., trihydrochloride).[6]

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₂₉N₇ | [1][7] |

| Molecular Weight | 451.57 g/mol | [1][7][8] |

| CAS Number | 23555-00-2 | [1][7][8] |

| Excitation Max (DNA-bound) | ~380 nm | [2] |

| Emission Max (DNA-bound) | ~438 nm | [2] |

| Unbound Dye Emission | 510-540 nm | [2][3] |

Solubility Data

Hoechst 34580 exhibits varying solubility across common laboratory solvents. The choice of solvent is critical for preparing a stable, concentrated stock solution.

| Solvent | Solubility | Concentration (Molar) | Source(s) |

| Water | 86-90 mg/mL | ~190.44 - 199.3 mM | [1][8] |

| DMSO | ≥ 5 mg/mL | ≥ 11.07 mM | [1][8] |

| Ethanol | Insoluble | N/A | [1][8] |

Note: Solubility can be affected by factors such as the purity of the dye, temperature, and the specific batch. Some suppliers note that hygroscopic DMSO can impact solubility and recommend using a newly opened bottle.[9]

Experimental Protocols

Stock Solution Preparation

Proper preparation of a stock solution is the first step to reliable and reproducible staining. The two most common solvents are DMSO and distilled water. Stock solutions should be stored protected from light.[1][9]

Protocol 1A: DMSO-Based Stock Solution (e.g., 10 mg/mL)

-

Preparation : Bring the vial of powdered Hoechst 34580 and a new vial of high-purity DMSO to room temperature.

-

Reconstitution : To prepare a 10 mg/mL stock, add 1 mL of DMSO to 10 mg of Hoechst 34580 powder.

-

Dissolution : Mix thoroughly by vortexing. If solubility issues arise, sonication may be required to ensure the dye dissolves completely.[4]

-

Storage : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8] Store at -20°C or -80°C for long-term stability (up to 6 months at -80°C).[9][10]

Protocol 1B: Water-Based Stock Solution (e.g., 1 mg/mL)

-

Preparation : Bring the vial of powdered Hoechst 34580 and distilled water to room temperature.

-

Reconstitution : To prepare a 1 mg/mL stock, add 1 mL of distilled water to 1 mg of the dye.[11]

-

Dissolution : Mix well until the dye is fully dissolved.[11][12]

-

Storage : Store the reconstituted aqueous solution in small aliquots at ≤ -20°C, protected from light. The solution is stable for at least 6 months under these conditions.[11][13]

Stock Solution Preparation Table

To aid in preparing stock solutions of different concentrations, the following table provides required volumes.

| Desired Concentration | Mass of Hoechst 34580 (MW = 451.57) | | :--- | :--- | :--- | :--- | | | 1 mg | 5 mg | 10 mg | | 1 mM | 2.21 mL | 11.07 mL | 22.15 mL | | 5 mM | 0.44 mL | 2.21 mL | 4.43 mL | | 10 mM | 0.22 mL | 1.11 mL | 2.21 mL | (Calculations based on data from multiple suppliers.[1][8])

Working Solution and Cell Staining

The stock solution must be diluted to a working concentration in an appropriate buffer (like PBS) or cell culture medium. The optimal concentration and incubation time are cell-type dependent and should be optimized.[1][12]

Protocol 2A: Staining of Live Adherent Cells for Fluorescence Microscopy

-

Cell Culture : Grow adherent cells on sterile coverslips or in an appropriate imaging dish.

-

Prepare Working Solution : Dilute the Hoechst 34580 stock solution to a final concentration of 1-5 µg/mL in serum-free medium or PBS.[11][14]

-

Staining : Remove the culture medium and add enough working solution to cover the cells. Incubate for 10-30 minutes at 37°C, protected from light.[1][11][14]

-

Washing : Aspirate the staining solution and wash the cells twice with PBS or medium.[1][4]

-

Imaging : Mount the coverslip and view using a fluorescence microscope with appropriate filters for blue fluorescence.

Protocol 2B: Staining of Suspension Cells for Flow Cytometry

-

Cell Preparation : Obtain a single-cell suspension at a density of approximately 1 x 10⁶ cells/mL.[9]

-

Prepare Working Solution : Dilute the Hoechst stock solution to a final concentration of 1-10 µg/mL in complete medium.[11][12]

-

Staining : Add the working solution directly to the cell suspension and incubate for 15-60 minutes at 37°C.[12][13]

-

Washing (Optional) : Cells can be analyzed without washing, but this may increase background fluorescence.[11] For cleaner results, centrifuge the cells (e.g., 400 x g for 4 minutes), discard the supernatant, and resuspend in fresh buffer.[1][9]

-

Analysis : Analyze the stained cells on a flow cytometer using a violet laser for excitation.

Visualizations

Mechanism of Action

Hoechst 34580 is a minor groove-binding agent. Its fluorescence is weak when it is free in solution but is significantly amplified upon binding to the A-T rich regions of double-stranded DNA.

Caption: Mechanism of Hoechst 34580 binding to DNA.

Experimental Workflow

The general workflow for using Hoechst 34580, from stock preparation to final analysis, follows a clear and logical sequence.

Caption: Workflow for Hoechst 34580 stock preparation and cell staining.

References

- 1. selleckchem.com [selleckchem.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Hoechst stain - Wikipedia [en.wikipedia.org]

- 4. glpbio.com [glpbio.com]

- 5. Hoechst 34580, blue fluorescent nucleic acid stain | AxisPharm [axispharm.com]

- 6. scbt.com [scbt.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. adooq.com [adooq.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Hoechst 34580 [bdbiosciences.com]

- 12. Hoechst 34580 [bdbiosciences.com]

- 13. Hoechst 34580 [bdbiosciences.com]

- 14. lumiprobe.com [lumiprobe.com]

Safety and handling precautions for Hoechst 34580

An In-depth Technical Guide to the Safety and Handling of Hoechst 34580

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and technical data for Hoechst 34580, a fluorescent, cell-permeable DNA stain. It is intended to ensure the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Safety Precautions

While some safety data sheets (SDS) classify Hoechst 34580 as not a hazardous substance, it is crucial to note that Hoechst stains are generally considered to be known mutagens and should be handled with appropriate care[1][2]. Due to its ability to bind DNA, it should be treated as a potential mutagen and carcinogen. All laboratory personnel should adhere to strict safety protocols to minimize exposure.

1.1 Personal Protective Equipment (PPE) When handling Hoechst 34580 in either powder or solution form, the following PPE is mandatory[3]:

-

Eye/Face Protection: Tight-sealing safety goggles and a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols[1][3]. If exposure limits are exceeded, NIOSH/MSHA-approved respiratory protection should be worn[3].

1.2 First Aid Measures In case of exposure, follow these procedures immediately[1]:

-

Eye Contact: Remove contact lenses if present. Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.

-

Skin Contact: Rinse skin thoroughly with water. Remove contaminated clothing and shoes. Call a physician.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR).

-

Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.

Chemical and Physical Properties

Hoechst 34580 is a bisbenzimide derivative that exhibits enhanced blue fluorescence upon binding to the minor groove of double-stranded DNA, with a preference for AT-rich regions[4][5]. Discrepancies in reported molecular weights and CAS numbers are typically due to the compound being supplied in different salt forms (e.g., tetrahydrochloride salt)[1].

| Property | Value | Source(s) |

| Synonyms | HOE 34580, Proamine | [6] |

| Appearance | Solid, Dark yellow powder | [7][8] |

| Molecular Weight | 451.57 g/mol | [7][9] |

| 597.41 g/mol (tetrahydrochloride) | [1] | |

| 560.95 g/mol | [3][8] | |

| CAS Number | 23555-00-2 | [6][9] |

| 911004-45-0 | [3][8] | |

| Fluorescence (DNA-bound) | Excitation: 380-392 nm | [4][6] |

| Emission: 438-440 nm | [4][6] | |

| Fluorescence (Unbound) | Emission: 510-540 nm | [4] |

| Solubility (25°C) | Water: 90 mg/mL (199.3 mM) | [9] |

| DMSO: 5 mg/mL (11.07 mM) | [9] |

Storage and Handling

Proper storage and handling are critical to maintain the stability and efficacy of Hoechst 34580.

| Form | Storage Temperature | Conditions | Stability | Source(s) |

| Dry Powder | ≤ -20°C | Desiccated, protected from light | At least 12 months | [2][10] |

| Stock Solution | 2-6°C | Protected from light | 1-3 months | [6] |

| Stock Solution (Aliquots) | ≤ -20°C | Protected from light, avoid repeated freeze-thaw cycles | At least 6 months | [5][9][10] |

Handling Precautions:

-

Always handle the compound in a designated area, such as a chemical fume hood.

-

Avoid the formation of dust and aerosols[1].

-

Protect all forms of the dye from light to prevent photobleaching[6].

Experimental Protocols

The following protocols are provided as guidelines and should be optimized for specific cell types and experimental conditions.

4.1 Stock Solution Preparation

-

To create a 10 mg/mL stock solution, dissolve 100 mg of Hoechst 34580 powder in 10 mL of high-quality dimethyl sulfoxide (DMSO)[6]. Alternatively, a 1 mg/mL stock can be made by dissolving the powder in distilled water[10].

-

The dye has poor solubility; sonicate the vial as necessary to ensure it is fully dissolved[6].

-

Aliquot the stock solution into smaller, single-use volumes and store as recommended in the table above.

4.2 Staining Protocol for Live Cells

-

Culture cells to the desired confluency in an appropriate medium.

-

Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in complete cell culture medium[10].

-

Remove the existing medium from the cells and add the Hoechst working solution.

-

Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time is cell-type dependent and should be determined empirically[10].

-

(Optional) To reduce background fluorescence from unbound dye, aspirate the staining solution and wash the cells with fresh medium or phosphate-buffered saline (PBS)[10].

-

Proceed with analysis via fluorescence microscopy or flow cytometry.

4.3 Staining Protocol for Fixed Cells

-

Fix cells using a standard protocol (e.g., 4% paraformaldehyde for 10-15 minutes at room temperature)[].

-

Wash the cells twice with PBS to remove the fixative[].

-

Prepare a working solution by diluting the stock solution to a final concentration of 0.5-2 µg/mL in PBS[10].

-

Add the working solution to the fixed cells and incubate for 15-30 minutes at room temperature, protected from light[10][].

-

Wash the cells 2-3 times with PBS to remove unbound dye[].

-

Mount the coverslip or proceed with analysis.

4.4 Spill and Decontamination Procedure

-

Absorb any spilled solution with an inert, liquid-binding material (e.g., diatomite)[1].

-

Decontaminate the affected surfaces by scrubbing with alcohol[1].

-

Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste in accordance with local, state, and federal regulations[2].

Mechanism of Action and Visualization

5.1 DNA Staining Hoechst 34580 is a cell-permeant dye that binds to the minor groove of DNA[4]. This binding is preferential for adenine-thymine (A-T) rich sequences and results in a significant enhancement of its fluorescence, making it an excellent nuclear counterstain for visualizing cell nuclei and condensed chromatin in apoptotic cells[4][6].

5.2 Amyloid Beta (Aβ) Inhibition Recent studies have identified Hoechst 34580 as a potent inhibitor of amyloid beta (Aβ) fibril formation, with a reported IC50 of 0.86 μM[9][12]. This suggests a potential therapeutic application in Alzheimer's disease research by preventing the aggregation of Aβ peptides into neurotoxic plaques[12].

Diagrams

Caption: General laboratory workflow for safely handling Hoechst 34580.

Caption: Mechanism of Hoechst 34580 as a fluorescent DNA stain.

Caption: Inhibitory effect of Hoechst 34580 on Amyloid Beta (Aβ) aggregation.

References

- 1. hoelzel-biotech.com [hoelzel-biotech.com]

- 2. biotech.illinois.edu [biotech.illinois.edu]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. apexbt.com [apexbt.com]

- 8. Hoechst 34580 - CAS-Number 911004-45-0 - Order from Chemodex [chemodex.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Hoechst 34580 [bdbiosciences.com]

- 12. Discovery of DNA dyes Hoechst 34580 and 33342 as good candidates for inhibiting amyloid beta formation: in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Hoechst 34580 Staining of Fixed Mammalian Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hoechst 34580 is a cell-permeant, blue-emitting fluorescent dye that serves as a powerful tool for nuclear counterstaining in fixed mammalian cells.[1][2][3] This bisbenzimide dye selectively binds to adenine-thymine (A-T) rich regions within the minor groove of double-stranded DNA (dsDNA).[1][4][] Upon binding to dsDNA, the fluorescence intensity of Hoechst 34580 is significantly enhanced, providing a high signal-to-noise ratio for clear visualization of nuclei.[][6] Its spectral properties, including a considerable Stokes shift, make it an ideal candidate for multicolor imaging experiments with minimal spectral overlap with other common fluorophores.[1][6] Hoechst 34580 is widely used in fluorescence microscopy and flow cytometry for applications such as cell cycle analysis, apoptosis detection, and chromosome staining.[1][2][7]

Quantitative Data Summary

The spectral and physical properties of Hoechst 34580 are summarized in the table below for easy reference.

| Property | Value | References |

| Excitation Maximum (DNA-bound) | ~371-380 nm | [1][8][9][10] |

| Emission Maximum (DNA-bound) | ~437-440 nm | [2][7][9][10] |

| Excitation Maximum (Unbound) | Not specified | |

| Emission Maximum (Unbound) | ~510-540 nm | [1][8] |

| Molecular Weight | 451.57 g/mol | [2] |

| Common Solvents for Stock Solution | DMSO or distilled water | [2][8][11] |

Experimental Protocols

1. Preparation of Stock Solution

Proper preparation of the Hoechst 34580 stock solution is critical for consistent and reliable staining.

-

Reconstitution: Dissolve Hoechst 34580 powder in high-quality dimethyl sulfoxide (DMSO) or distilled water to a final concentration of 1 to 10 mg/mL.[2][8] Sonication can be used to aid dissolution if necessary, as the dye may have poor solubility.[2]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[8][11] The stock solution in water is stable for at least 6 months when refrigerated.[12]

2. Staining Protocol for Fixed Mammalian Cells for Fluorescence Microscopy

This protocol is suitable for adherent cells grown on coverslips or in culture plates.

-

Cell Culture and Fixation:

-

Culture mammalian cells on sterile coverslips or appropriate imaging plates to the desired confluency.

-

Aspirate the culture medium and wash the cells once with Phosphate-Buffered Saline (PBS).

-

Fix the cells by incubating with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[]

-

Wash the cells twice with PBS for 5 minutes each to remove residual fixative.[11]

-

-

Permeabilization (Optional but Recommended):

-

For optimal staining, permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Prepare a working solution of Hoechst 34580 by diluting the stock solution in PBS to a final concentration of 0.5-2 µg/mL.[8][13] The optimal concentration may vary depending on the cell type and should be determined experimentally.[8]

-

Add the staining solution to the fixed and permeabilized cells, ensuring complete coverage.

-

Incubate for 5-15 minutes at room temperature, protected from light.[2][8]

-

-

Washing and Mounting:

-

Imaging:

3. Staining Protocol for Fixed Cells for DNA Content Analysis by Flow Cytometry

This protocol is designed for analyzing the DNA content of a cell population.

-

Cell Preparation and Fixation:

-

Staining:

-

Flow Cytometry Analysis:

Diagrams

Caption: Workflow for Hoechst 34580 staining of fixed adherent cells.

Caption: Logical relationship of Hoechst 34580 binding and fluorescence.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. glpbio.com [glpbio.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 6. Hoechst DNA Stains for Live and Fixed Cells | AAT Bioquest [aatbio.com]

- 7. Hoechst 34580 [bdbiosciences.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Spectrum [Hoechst 34580] | AAT Bioquest [aatbio.com]

- 10. FluoroFinder [app.fluorofinder.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. biotech.illinois.edu [biotech.illinois.edu]

- 13. Hoechst 34580 [bdbiosciences.com]

Application Notes and Protocols for Live Cell Imaging with Hoechst 34580 in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hoechst 34580 is a cell-permeant, blue-emitting fluorescent dye that serves as a powerful tool for visualizing the nuclei of live and fixed cells.[1][2] This bisbenzimide compound binds preferentially to adenine-thymine (A-T) rich regions within the minor groove of double-stranded DNA (dsDNA).[1][2][][4][5] Upon binding to dsDNA, the fluorescence of Hoechst 34580 is significantly enhanced, providing a high signal-to-noise ratio for clear nuclear imaging.[2][] Its ability to enter living cells makes it particularly valuable for dynamic studies of cellular processes. Compared to other DNA stains like DAPI, Hoechst dyes are generally considered less toxic, ensuring better cell viability during live-cell imaging experiments.[1][6][7]

This document provides detailed application notes and protocols for the use of Hoechst 34580 in live cell fluorescence microscopy, with a focus on providing clear, actionable guidance for researchers in academic and drug development settings.

Properties of Hoechst 34580

Hoechst 34580 exhibits distinct spectral properties that are crucial for designing fluorescence microscopy experiments. The dye is excited by ultraviolet (UV) and violet light and emits blue fluorescence. It is important to note that the unbound dye has a different emission spectrum, and its fluorescence intensity is considerably lower than when it is bound to DNA.[1][6] The fluorescence intensity of Hoechst 34580 is also influenced by the pH of the solvent, with an increase in fluorescence at higher pH levels.[1][4][5][6]

Quantitative Data Summary

| Property | Value | References |

| Excitation Maximum (DNA-bound) | ~371-392 nm | [8][9][10] |

| Emission Maximum (DNA-bound) | ~438-440 nm | [1][8][9][10] |

| Excitation Maximum (Unbound) | Not specified in search results | |

| Emission Maximum (Unbound) | ~510-540 nm | [1][6] |

| Molecular Weight | 560.96 g/mol | [11] |

| Commonly Used Concentration | 0.1-10 µg/mL | [1][6] |

Applications in Live Cell Imaging

Hoechst 34580 is a versatile tool for a variety of live-cell imaging applications, including:

-

Nuclear Counterstaining: Its primary use is to visualize the nucleus, providing a reference for the location of other fluorescently labeled proteins or cellular structures in multi-color imaging experiments.

-

Cell Counting and Proliferation Assays: The clear nuclear staining allows for accurate automated or manual cell counting.

-

Cell Cycle Analysis: In conjunction with other markers, Hoechst 34580 can be used to assess DNA content and distinguish between different phases of the cell cycle.[1][]

-

Apoptosis Detection: The dye can be used to identify apoptotic cells, which are characterized by condensed and fragmented nuclei.[1][10]

-

High-Content Screening (HCS): Its utility in automated imaging makes it suitable for HCS applications in drug discovery to assess cytotoxicity or other cellular phenotypes.[12]

Experimental Protocols

1. Preparation of Hoechst 34580 Stock Solution

A concentrated stock solution is typically prepared in a solvent like dimethyl sulfoxide (DMSO) or deionized water and then diluted to the final working concentration.

-

Reconstitution: Dissolve the Hoechst 34580 powder in high-quality, anhydrous DMSO to create a stock solution of 1 to 10 mg/mL.[10] Some protocols also suggest using distilled water.[13][14]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at ≤-20°C, protected from light.[4][5][13] The reconstituted dye is stable for at least 6 months when stored correctly.

2. Live Cell Staining Protocol for Fluorescence Microscopy

This protocol provides a general guideline for staining adherent or suspension cells. The optimal conditions, including dye concentration and incubation time, may vary depending on the cell type and experimental setup and should be determined empirically.

-

Cell Preparation:

-

For adherent cells, plate them on glass-bottom dishes or chamber slides suitable for microscopy and allow them to attach and grow to the desired confluency.

-

For suspension cells, they can be stained in tubes and then transferred to a suitable imaging chamber.

-

-

Preparation of Staining Solution:

-

Staining Procedure:

-

Remove the culture medium from the cells.

-

Add the pre-warmed staining solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells at 37°C for 15 to 60 minutes, protected from light.[13] The optimal incubation time is cell-type dependent.[13]

-